molecular formula C18H21NO2 B5869794 N-benzyl-4-(2-methylpropoxy)benzamide

N-benzyl-4-(2-methylpropoxy)benzamide

Cat. No.: B5869794
M. Wt: 283.4 g/mol
InChI Key: FVSPNDBFAHNDDS-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-methylpropoxy)benzamide is a synthetic small molecule based on the privileged N-benzyl benzamide scaffold, a structure recognized in medicinal chemistry for its strong bioactivity and potential in central nervous system (CNS) drug discovery . While the specific properties of this compound are under investigation, its core structure is closely related to a class of compounds that have demonstrated exceptional potency as selective sub-nanomolar inhibitors of the enzyme butyrylcholinesterase (BChE) . This mechanism is a prominent therapeutic strategy for treating advanced Alzheimer's disease, as inhibiting BChE can improve cognitive function . Related N-benzyl benzamide derivatives have shown promising neuroprotective effects in models of oxidative stress and have demonstrated marked therapeutic effects in reversing cognitive impairment in behavioral studies, with some analogs exhibiting efficacy comparable to the established drug rivastigmine . The N-benzyl benzamide core also contributes to favorable drug-like properties, including metabolic stability, as characterized in pharmacokinetics studies . This compound is presented as a key chemical tool for researchers exploring new treatments for neurodegenerative diseases, investigating cholinesterase enzyme kinetics, and conducting structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSPNDBFAHNDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-methylpropoxy)benzamide typically involves the condensation of 4-(2-methylpropoxy)benzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Scientific Research Applications

Synthetic Route

  • Reagents : 4-(2-methylpropoxy)benzoic acid, benzylamine.
  • Conditions : Common solvents include dichloromethane or ethanol; reactions are usually conducted at elevated temperatures to ensure complete conversion.

Medicinal Chemistry

N-benzyl-4-(2-methylpropoxy)benzamide has been investigated for its potential therapeutic effects. It shows promise as an enzyme inhibitor, particularly in the context of cancer treatment. Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in tumor growth and metastasis .

Case Study:
A study focusing on related benzamide derivatives demonstrated significant inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The IC50 values ranged from 10.93 to 25.06 nM, indicating high potency against CA IX . This suggests that this compound could be explored further for its anticancer properties.

Agricultural Applications

The compound has also been evaluated for its herbicidal properties. Research indicates that similar benzamide derivatives can exhibit herbicidal activity by interfering with the biosynthesis of carotenoids in plants, leading to bleaching effects on newly grown leaves .

Data Table: Herbicidal Activity of Related Compounds

Compound NameActive IngredientHerbicidal ActivityMechanism of Action
Compound AN-benzyl-2-methoxy-5-propargyloxybenzoamideEffective at low concentrationsInhibits plastoquinone biosynthesis
Compound BThis compoundUnder investigationPotentially similar to Compound A

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or activation of their activity. The benzyl and 2-methylpropoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Benzamide derivatives are structurally diverse, with variations in substituents significantly influencing biological activity, physicochemical properties, and synthetic routes. Below is a systematic comparison:

Key Observations :

  • Substituent Effects on Bioactivity : The 2-methylpropoxy group in N-benzyl-4-(2-methylpropoxy)benzamide enhances hydrophobic interactions with InhA compared to smaller substituents like methoxy or nitro groups . In contrast, chlorophenyl derivatives (e.g., N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide) exhibit broad-spectrum antimicrobial activity due to increased electrophilicity .
  • Binding Affinity : QSAR models for InhA inhibitors highlight that gas-phase enthalpies (ΔΔHMM) and Gibbs free energies (ΔΔGcom) of benzamide-enzyme complexes correlate strongly with IC₅₀ values (R² = 0.94–0.97) . Substituents altering these thermodynamic parameters (e.g., bulky groups like 2-methylpropoxy) improve inhibitory potency.
Physicochemical Properties
Property This compound N-benzyl-4-(benzylamino)-3-nitrobenzamide 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide
Molecular Weight (g/mol) ~313.4 (estimated) 393.4 395.6
Predicted pKa ~13.5 (similar to benzamides) 13.54 ± 0.46 Not reported
Boiling Point (°C) Not reported 570.2 ± 50.0 Not reported
LogP (Lipophilicity) ~3.5 (estimated) ~4.2 ~3.8

Key Observations :

  • Thermal Stability: Nitro-substituted analogs (e.g., N-benzyl-4-(benzylamino)-3-nitrobenzamide) exhibit higher boiling points, suggesting greater thermal stability .

Key Observations :

  • Efficiency : Ultrasound-assisted synthesis (e.g., for carbamate derivatives) reduces reaction times compared to traditional reflux methods .
  • Solid-Phase Synthesis : Cross-linked polystyrene resins enable high-purity benzamide production without deprotection steps, unlike solution-phase routes .

Pharmacokinetic and Pharmacodynamic Profiles

  • This compound : Predicted to comply with Lipinski’s rule-of-five (molecular weight <500, LogP <5), suggesting oral bioavailability . Its benzyl and 2-methylpropoxy groups may slow metabolic degradation compared to unsubstituted benzamides.

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